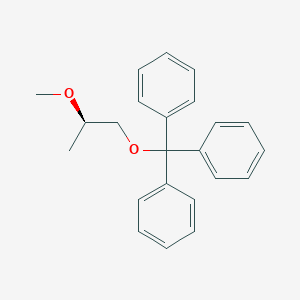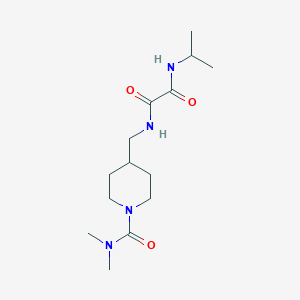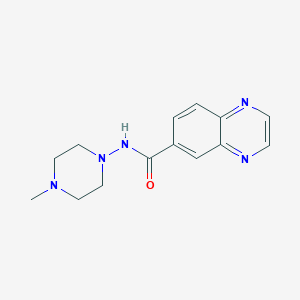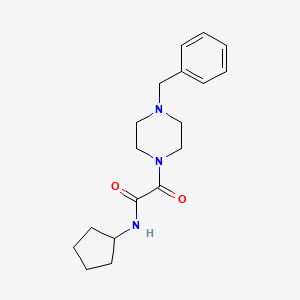![molecular formula C18H13N7S2 B2921204 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1024582-10-2](/img/structure/B2921204.png)
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
科学的研究の応用
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
作用機序
The mechanism of action of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, it may bind to metal ions like iron, affecting cellular processes such as DNA synthesis and repair. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These derivatives have been studied for their potential therapeutic applications.
Uniqueness
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, which confer distinct biological properties. Its ability to selectively bind to certain metal ions and its potential as a therapeutic agent make it a valuable compound for further research .
特性
IUPAC Name |
4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S2/c26-18-24-21-14(25(18)11-6-2-1-3-7-11)10-27-17-20-16-15(22-23-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,24,26)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZXHINHKLHYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)


![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2921126.png)
![methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate](/img/structure/B2921128.png)
![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)


![4-METHOXYPHENYL [9-(1-PYRROLIDINYL)-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-8-YL] SULFONE](/img/structure/B2921135.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)

![4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile](/img/structure/B2921141.png)
